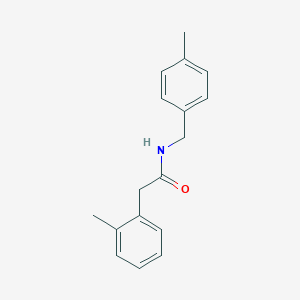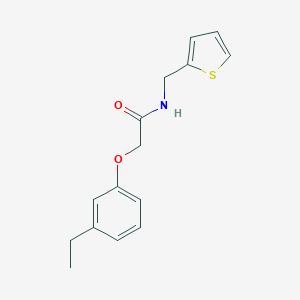![molecular formula C17H18N2O3 B240492 N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. MPA-Na is a sodium salt derivative of MPA, which is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in the treatment of various inflammatory conditions. MPA-Na has been studied for its potential as an anti-inflammatory and analgesic agent, as well as for its effects on the central nervous system.
作用机制
The exact mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide may also act on other targets, such as ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, leading to reduced inflammation and pain. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have effects on neurotransmitters and receptors in the central nervous system, potentially leading to anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in lab experiments is its well-studied pharmacological effects. It has been extensively studied for its potential as an anti-inflammatory and analgesic agent, as well as for its effects on the central nervous system. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One limitation of using N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in lab experiments is its potential toxicity. Like other NSAIDs, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide can cause gastrointestinal, renal, and hepatic toxicity at high doses. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide may have effects on other physiological systems, such as the cardiovascular system, that need to be carefully monitored in lab experiments.
未来方向
There are a number of potential future directions for research on N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more selective COX inhibitors that may have fewer side effects than current NSAIDs. Additionally, there is interest in the potential anxiolytic and antidepressant effects of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide, and further studies may be needed to fully understand these effects and their underlying mechanisms. Finally, there may be potential for the use of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in combination with other drugs or therapies for the treatment of various inflammatory and neurological conditions.
合成方法
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide can be synthesized using a variety of methods, including reaction of MPA with sodium hydroxide or sodium methoxide, or by reaction of MPA with sodium ethoxide followed by acidification. One of the most commonly used methods involves the reaction of MPA with sodium hydride in the presence of an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using standard techniques, such as recrystallization or column chromatography.
科学研究应用
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have effects on the central nervous system, including potential anxiolytic and antidepressant effects.
属性
产品名称 |
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC 名称 |
N-methyl-2-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)11-13-7-9-14(10-8-13)19-17(21)12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
InChI 键 |
NXJPYANGUXMBEH-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
规范 SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)